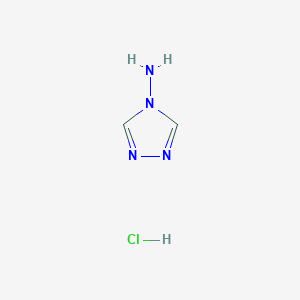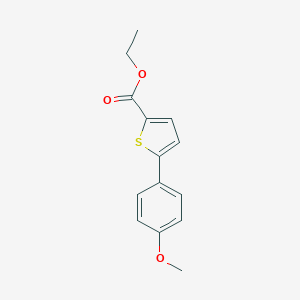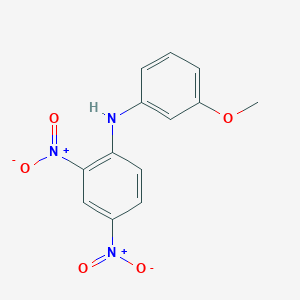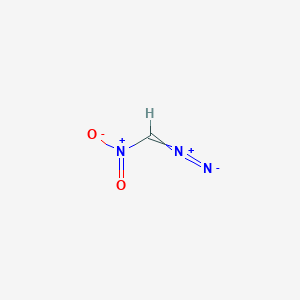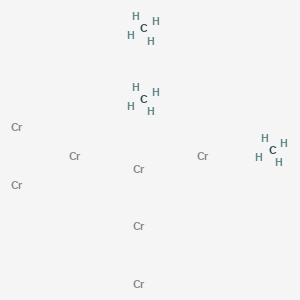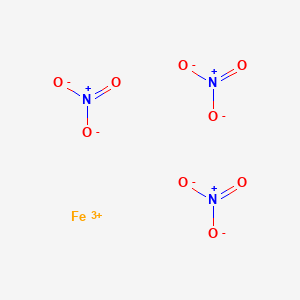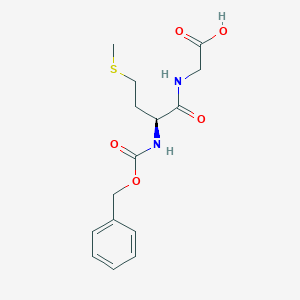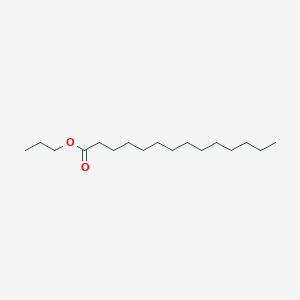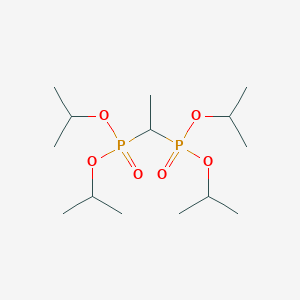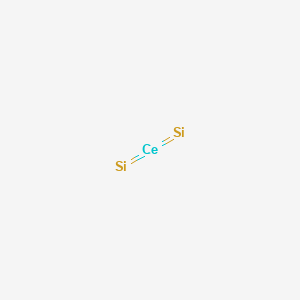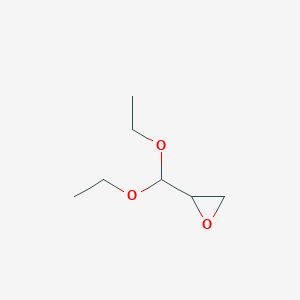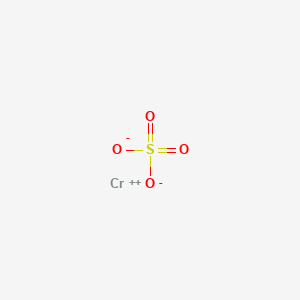
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thioamide derivative of urea and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- has been found to have various applications in scientific research. It has been used as a reagent for the determination of trace amounts of copper and as a catalyst for the synthesis of various organic compounds. Additionally, it has been studied for its potential as an anti-cancer agent and as a treatment for diabetes.
Wirkmechanismus
The mechanism of action of urea, 1-allyl-3-(o-chlorophenyl)-2-thio- is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or by interfering with cellular signaling pathways.
Biochemische Und Physiologische Effekte
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and to be able to scavenge free radicals. Additionally, it has been found to have anti-inflammatory effects and to be able to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using urea, 1-allyl-3-(o-chlorophenyl)-2-thio- in lab experiments include its ability to act as a catalyst for various organic reactions and its potential as an anti-cancer agent. However, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on urea, 1-allyl-3-(o-chlorophenyl)-2-thio-. One potential area of study is the development of new synthetic routes for the compound that may improve its properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and to determine its potential as a treatment for various diseases. Finally, studies on the toxicity and safety of the compound are also needed to assess its suitability for use in medical applications.
In conclusion, urea, 1-allyl-3-(o-chlorophenyl)-2-thio- is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound.
Synthesemethoden
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- can be synthesized by reacting o-chlorobenzonitrile with allyl isothiocyanate in the presence of sodium hydroxide. The resulting product is then treated with urea to obtain the final compound.
Eigenschaften
CAS-Nummer |
14255-92-6 |
|---|---|
Produktname |
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- |
Molekularformel |
C10H11ClN2S |
Molekulargewicht |
226.73 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11ClN2S/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14) |
InChI-Schlüssel |
FWQCKIRVRGDMSB-UHFFFAOYSA-N |
Isomerische SMILES |
C=CCN=C(NC1=CC=CC=C1Cl)S |
SMILES |
C=CCNC(=S)NC1=CC=CC=C1Cl |
Kanonische SMILES |
C=CCNC(=S)NC1=CC=CC=C1Cl |
Andere CAS-Nummern |
14255-92-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



